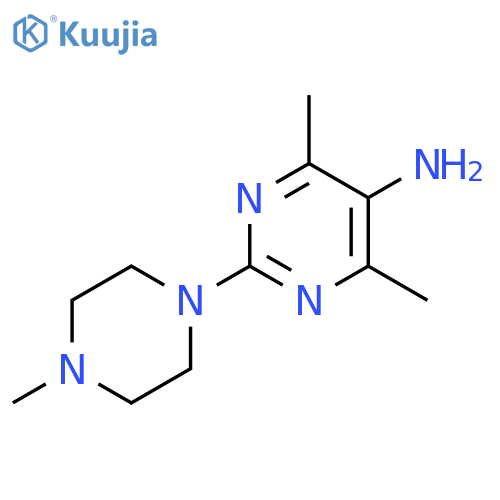

Cas no 1520867-55-3 (4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine)

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine 化学的及び物理的性質

名前と識別子

-

- 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine

- 4,6-Dimethyl-2-(4-methyl-piperazin-1-yl)-pyrimidin-5-ylamine

- 5-Pyrimidinamine, 4,6-dimethyl-2-(4-methyl-1-piperazinyl)-

-

- インチ: 1S/C11H19N5/c1-8-10(12)9(2)14-11(13-8)16-6-4-15(3)5-7-16/h4-7,12H2,1-3H3

- InChIKey: MHHZPZMHAPOYBY-UHFFFAOYSA-N

- ほほえんだ: C1(N2CCN(C)CC2)=NC(C)=C(N)C(C)=N1

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM506181-1g |

4,6-Dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 97% | 1g |

$568 | 2023-02-02 | |

| Life Chemicals | F1912-0241-10g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 95%+ | 10g |

$2726.0 | 2023-09-06 | |

| Life Chemicals | F1912-0241-0.25g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 95%+ | 0.25g |

$585.0 | 2023-09-06 | |

| Life Chemicals | F1912-0241-0.5g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 95%+ | 0.5g |

$616.0 | 2023-09-06 | |

| TRC | D258056-1g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 1g |

$ 930.00 | 2022-06-05 | ||

| Life Chemicals | F1912-0241-1g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 95%+ | 1g |

$649.0 | 2023-09-06 | |

| Life Chemicals | F1912-0241-2.5g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 95%+ | 2.5g |

$1298.0 | 2023-09-06 | |

| Life Chemicals | F1912-0241-5g |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 95%+ | 5g |

$1947.0 | 2023-09-06 | |

| TRC | D258056-100mg |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 100mg |

$ 160.00 | 2022-06-05 | ||

| TRC | D258056-500mg |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine |

1520867-55-3 | 500mg |

$ 615.00 | 2022-06-05 |

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine 関連文献

-

Jiang-Lin Wang,Lu Zhang,Lian-Xun Gao,Ji-Lei Chen,Te Zhou,Feng-Lei Jiang J. Mater. Chem. B, 2021,9, 8639-8645

-

Ying Wang,Zhen-Jie Zhang,Wei Shi,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan CrystEngComm, 2010,12, 1086-1089

-

Caihua Ding,Dong Yan,Yongjie Zhao,Yuzhen Zhao,Heping Zhou,Jingbo Li,Haibo Jin Phys. Chem. Chem. Phys., 2016,18, 25879-25886

-

Fuping Zhang,Liu Liu,Long Chen,Yulin Shi New J. Chem., 2020,44, 10613-10620

-

Margherita Barbero,Silvano Cadamuro,Stefano Dughera Green Chem., 2017,19, 1529-1535

-

Jaskiranjit Kang,Jonathan P. Richardson,Derek Macmillan Chem. Commun., 2009, 407-409

-

Nobuaki Matsumori,Michio Murata Nat. Prod. Rep., 2010,27, 1480-1492

-

Xiaolin Li,Qian Xu,Melissa Johnson,Jing Lyu,Yinghao Li,Sean McMahon,Udo Greiser,Sigen A,Wenxin Wang Biomater. Sci., 2021,9, 4139-4148

-

Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569

Related Articles

-

リンゴ酸の新規薬剤開発、治療効果が認められる化学生物医薬分野 リンゴ酸の新規薬剤開発について リンゴ酸は、長年にわたって食品や工業製品として利用されてきた天然化合物です。しかし、近年ではその医療分野……May 21, 2025

-

アグノサイドによる新規化学生物医薬品の開発への応用化学生物医薬分野 近年、化学生物医学分野における研究は飛躍的に進歩しており、特にアグノサイド(agonist)を用いた新規医薬品の開発が大きな注目を……May 20, 2025

-

バレニリン酸塩の新しい用途を発見する研究チームが発表しました バレニリン酸塩とは何か?その基本的な概要 バレニリン酸塩は、天然由来の化合物であるバレニリン酸の塩として知られています。バレニリン酸は、……May 20, 2025

-

バイルアックソーレン酸塩の新規合成法を開発 1. 研究の背景と重要性 バイルアックソーレン(Biloxasolen)は、近年注目を集める医薬品成分として、その抗がん特性や炎症抑制作用が研究されていま……May 21, 2025

-

化学生物医薬品の安全性と有効性を評価するための新しいアプローチ: イェーガンローの役割 はじめに 化学生物医薬品(以下、CBS、Chemical Biological Pharmaceutical)……May 21, 2025

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amineに関する追加情報

Introduction to 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine (CAS No. 1520867-55-3)

4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine, identified by its Chemical Abstracts Service (CAS) number 1520867-55-3, is a significant compound in the field of pharmaceutical chemistry. This pyrimidine derivative exhibits a unique structural framework that has garnered attention for its potential applications in medicinal chemistry and drug discovery. The presence of both methyl and piperazine substituents in its molecular structure imparts distinct chemical properties, making it a valuable candidate for further exploration.

The compound belongs to the broader class of pyrimidine-based molecules, which are well-documented for their role in various biological processes and therapeutic interventions. Pyrimidines are fundamental components of nucleic acids, and derivatives of this heterocyclic system have been extensively studied for their pharmacological activity. The specific arrangement of functional groups in 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine contributes to its potential as a scaffold for developing novel bioactive molecules.

In recent years, there has been a growing interest in the development of small-molecule inhibitors targeting specific enzymes and receptors involved in disease pathways. The structural features of 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine make it a promising candidate for such applications. Its molecular design allows for interactions with biological targets, which could lead to the development of new therapeutic agents with improved efficacy and selectivity.

One of the key aspects of this compound is its ability to modulate enzymatic activity through precise interactions with binding pockets on target proteins. The piperazine moiety, in particular, is known for its ability to form hydrogen bonds and salt bridges with biological targets, enhancing binding affinity. This property is particularly relevant in the context of drug design, where optimizing interactions with biological systems is crucial for achieving desired pharmacological effects.

Recent studies have highlighted the importance of pyrimidine derivatives in addressing various therapeutic challenges. For instance, modifications to the pyrimidine core have been explored to improve solubility, metabolic stability, and target specificity. The compound 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine represents an example of how strategic functionalization can enhance the pharmacological profile of a molecule.

The synthesis of this compound involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Advanced synthetic methodologies have been employed to introduce the desired substituents at specific positions on the pyrimidine ring. These synthetic approaches often leverage transition metal catalysis and other innovative techniques to achieve complex molecular architectures efficiently.

In terms of biological activity, preliminary studies on 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine have suggested potential applications in modulating pathways associated with inflammation and neurodegeneration. The compound's ability to interact with key enzymes and receptors involved in these processes makes it an attractive candidate for further investigation. Additionally, its structural similarity to known bioactive molecules suggests that it may exhibit complementary pharmacological effects.

The development of new drugs often involves rigorous testing to assess safety and efficacy. Preclinical studies are conducted to evaluate the pharmacokinetic properties, toxicity profiles, and therapeutic potential of candidate compounds like 4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-am ine. These studies provide critical data that informs decisions regarding further clinical development and regulatory approval.

The role of computational chemistry and molecular modeling has become increasingly important in modern drug discovery. These tools allow researchers to predict how a compound will interact with biological targets based on its three-dimensional structure. By leveraging these technologies, scientists can optimize the design of 4,6-dimethyl -2-(4-methylpi perazin -1 -yl)py rimidin -5-am ine to enhance its pharmacological properties before conducting experimental validation.

Future research directions may focus on exploring analogs of this compound that exhibit improved bioavailability or target specificity. The flexibility offered by its molecular framework allows for diverse structural modifications, enabling the creation of a library of related compounds for screening purposes. This approach can accelerate the discovery process by identifying lead candidates with optimized properties.

The impact of such compounds extends beyond academic research; they hold promise for addressing unmet medical needs in various therapeutic areas. By contributing to the arsenal of bioactive molecules available for drug development, 4 ,6 -dim ethyl -2 -( 4 -m ethylpi perazin -1 -y l)py rimidin -5-am ine (CAS No . 1520867 -55 -3 ) represents a valuable asset in the ongoing effort to improve human health through innovative chemical solutions.

1520867-55-3 (4,6-dimethyl-2-(4-methylpiperazin-1-yl)pyrimidin-5-amine) 関連製品

- 2227817-67-4((1R)-2-amino-1-1-(4-bromophenyl)cyclopropylethan-1-ol)

- 891103-53-0(3,4-dimethyl-N-{4-3-(pyridin-2-yl)-1,2,4triazolo4,3-bpyridazin-6-ylphenyl}benzamide)

- 1795489-90-5(5-chloro-2-methoxy-N-{[2-(pyrrolidin-1-yl)pyrimidin-4-yl]methyl}benzamide)

- 198992-48-2(2-Piperazinecarboxylicacid,1,1-dimethylethylester,(S)-(9CI))

- 54764-02-2(Dimethyl bicyclo[3.3.1]nonane-1,5-dicarboxylate)

- 898417-13-5(2-({6-(2,3-dihydro-1H-indol-1-yl)methyl-4-oxo-4H-pyran-3-yl}oxy)-N-(2,3-dimethylphenyl)acetamide)

- 215162-97-3(1-(6-(4-Methylpiperazin-1-YL)indolin-1-YL)ethanone)

- 2097916-59-9(1-benzyl-3-2-(3-cyclopropyl-2,2-dioxo-1,3-dihydro-2lambda6,1,3-benzothiadiazol-1-yl)ethylurea)

- 2034441-22-8(N-[2-(1-benzofuran-2-yl)-2-hydroxypropyl]-3,4-dichlorobenzamide)

- 920376-84-7(N-(2-{6-(furan-2-yl)pyridazin-3-yloxy}ethyl)propanamide)